N-(3,4-dimethylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
N-(3,4-DIMETHYLPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process may include:
Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Functional Groups: Various functional groups such as methoxy, sulfonyl, and carboxamide are introduced through specific reagents and catalysts.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or modulating enzyme activity.
Receptors: Binding to receptors and altering their signaling pathways.
Pathways: Affecting cellular pathways involved in inflammation, cell growth, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-DIMETHYLPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: shares structural similarities with other benzoxazine derivatives.
Other Benzoxazines: Compounds with similar core structures but different functional groups.
Uniqueness
Functional Groups: The specific combination of methoxy, sulfonyl, and carboxamide groups makes this compound unique.
Applications: Its unique structure may confer specific properties that are advantageous for certain applications, such as enhanced biological activity or improved material properties.
Conclusion
N-(3,4-DIMETHYLPHENYL)-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a versatile compound with potential applications in various scientific fields. Its unique structure and reactivity make it a valuable subject for further research and development.
Properties
Molecular Formula |
C25H26N2O5S |
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Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)sulfonyl-7-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C25H26N2O5S/c1-16-5-12-22-23(13-16)32-24(25(28)26-19-7-6-17(2)18(3)14-19)15-27(22)33(29,30)21-10-8-20(31-4)9-11-21/h5-14,24H,15H2,1-4H3,(H,26,28) |
InChI Key |
IFUZMRMXGQCTJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CC(O2)C(=O)NC3=CC(=C(C=C3)C)C)S(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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